molecular formula C21H22N6O B10920343 1-ethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920343
M. Wt: 374.4 g/mol
InChI Key: FMQGEJGBMVGYBZ-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 1-ETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodization of 5-bromo-1H-pyrazolo pyridine, followed by protection of the NH group and subsequent reactions to introduce the desired substituents . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-ETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings play a crucial role in binding to these targets, influencing biological pathways and exerting desired effects .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
  • 1-(5-Methyl-1H-pyrazol-4-yl)ethanone Compared to these compounds, 1-ETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exhibits unique structural features that may enhance its binding affinity and specificity for certain targets.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

1-ethyl-N-[1-(1-methylpyrazol-3-yl)ethyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O/c1-4-27-20-17(13-22-27)16(12-19(24-20)15-8-6-5-7-9-15)21(28)23-14(2)18-10-11-26(3)25-18/h5-14H,4H2,1-3H3,(H,23,28)

InChI Key

FMQGEJGBMVGYBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC(C)C4=NN(C=C4)C

Origin of Product

United States

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